Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl, dimethoxy, and triazoloquinazoline moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitrophenyl group:
Attachment of the dimethoxy groups: The dimethoxy groups can be introduced through methylation reactions.
Formation of the sulfanylacetate moiety: This involves the reaction of the triazoloquinazoline derivative with ethyl bromoacetate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as thiols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with specific molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate can be compared with other triazoloquinazoline derivatives, such as:
Ethyl 2-{[8,9-dimethoxy-2-(4-aminophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.
Mthis compound: The methyl ester analog may have different solubility and stability properties compared to the ethyl ester.
Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}propanoate: This compound has a propanoate group instead of an acetate group, which may affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
Properties
IUPAC Name |
ethyl 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S/c1-4-32-18(27)11-33-21-22-15-10-17(31-3)16(30-2)9-14(15)20-23-19(24-25(20)21)12-5-7-13(8-6-12)26(28)29/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSHGQDVNQDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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